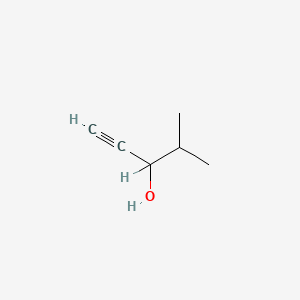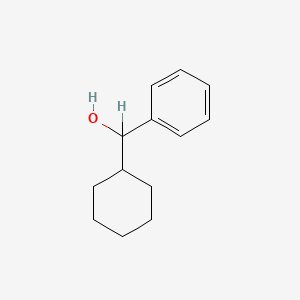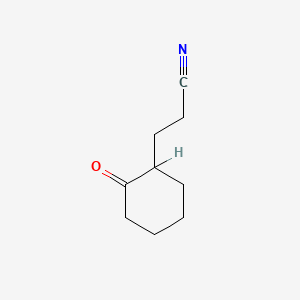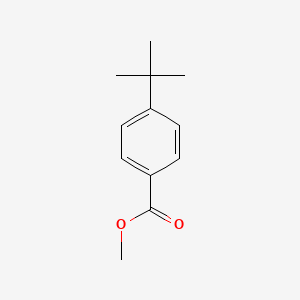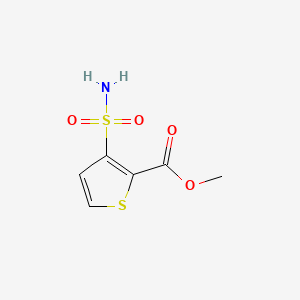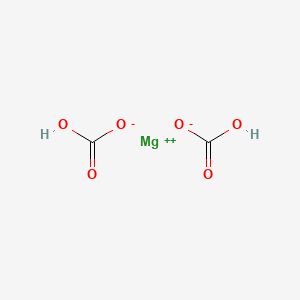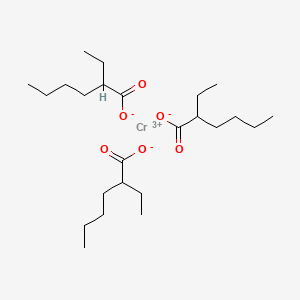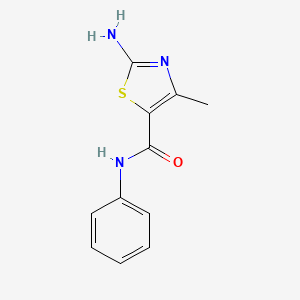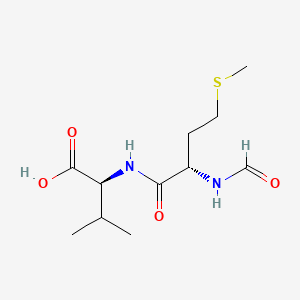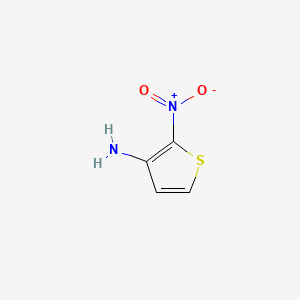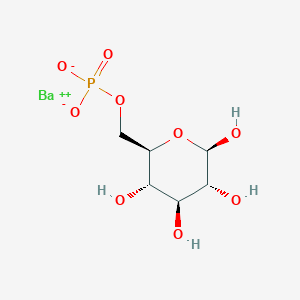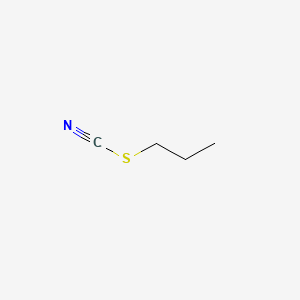
Propyl thiocyanate
Übersicht
Beschreibung
Propyl thiocyanate is an organic compound with the chemical formula C₄H₇NS. It belongs to the class of organic thiocyanates, which are characterized by the presence of the functional group R-S-C≡N. This compound is known for its distinctive sulfur-containing structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propyl thiocyanate can be synthesized through several methods:
Reaction with Alkyl Halides: One common method involves the reaction of propyl bromide with sodium thiocyanate in an aqueous medium. This reaction typically occurs under reflux conditions to ensure complete conversion. [ \text{C₃H₇Br} + \text{NaSCN} \rightarrow \text{C₃H₇SCN} + \text{NaBr} ]
Sulfenyl Thiosulfates Reaction: Another method involves the reaction of propyl sulfenyl thiosulfate with sodium cyanide, resulting in the formation of this compound and sodium sulfite. [ \text{C₃H₇S₂O₃Na} + \text{NaCN} \rightarrow \text{C₃H₇SCN} + \text{Na₂SO₃} ]
Industrial Production Methods: Industrial production of this compound often employs the reaction of propyl chloride with potassium thiocyanate in the presence of a suitable solvent like ethanol. This method is favored due to its high yield and efficiency.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis to form propyl thiocarbamate. [ \text{C₃H₇SCN} + \text{H₂O} \rightarrow \text{C₃H₇NHCSNH₂} ]
Electrochemical Reduction: This compound can be reduced electrochemically to form propyl thioate and cyanide. [ \text{C₃H₇SCN} + 2\text{e}^- \rightarrow \text{C₃H₇S}^- + \text{CN}^- ]
Isomerization: this compound can isomerize to form propyl isothiocyanate, especially under thermal conditions. [ \text{C₃H₇SCN} \rightarrow \text{C₃H₇NCS} ]
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water and a mild acid or base.
Reduction: Conducted using electrochemical cells with appropriate electrodes.
Isomerization: Achieved by heating the compound to a specific temperature.
Major Products:
Hydrolysis: Propyl thiocarbamate.
Reduction: Propyl thioate and cyanide.
Isomerization: Propyl isothiocyanate.
Wissenschaftliche Forschungsanwendungen
Propyl thiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing sulfur-containing compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which propyl thiocyanate exerts its effects involves its interaction with various molecular targets. The sulfur atom in the thiocyanate group can form strong bonds with metal ions, proteins, and other biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making this compound a potent antimicrobial and antifungal agent.
Vergleich Mit ähnlichen Verbindungen
Methyl thiocyanate (C₂H₅NS): Similar structure but with a methyl group instead of a propyl group.
Ethyl thiocyanate (C₃H₇NS): Similar structure but with an ethyl group instead of a propyl group.
Phenyl thiocyanate (C₇H₅NS): Contains a phenyl group, making it more aromatic and less volatile.
Uniqueness: Propyl thiocyanate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and applications differ from those of its shorter or longer chain counterparts, making it valuable in specific industrial and research contexts.
Eigenschaften
IUPAC Name |
propyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-2-3-6-4-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQRHYCVPYJPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962541 | |
| Record name | Propyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-16-5 | |
| Record name | Thiocyanic acid, propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


